The compound is cataloged under the CAS number 1177319-91-3 and can be found in databases such as PubChem and the EPA's DSSTox database. Its classification as an organic compound places it within the broader category of nitrogen-containing heterocycles, specifically those that incorporate both cyclic amine and carboxylic acid functionalities.
The synthesis of (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves several key steps:
For example, one reported method involves heating a mixture under controlled conditions to facilitate the formation of the desired bicyclic structure while managing the solubility and precipitation of intermediates .
The molecular structure of (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid can be described as follows:
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)
which can be used to generate 2D or 3D structural representations.(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid participates in various chemical reactions:
The mechanism of action for (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors:
Key physical and chemical properties of (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid include:
The applications of (3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid span several fields:
The compound serves as a critical precursor for Src homology-2 domain-containing phosphatase (SHP2) inhibitors, which are pivotal in oncology targeting. Its cyclopentapyrrolidine core provides the necessary stereochemical configuration to access the allosteric binding pocket of SHP2. When incorporated into inhibitor scaffolds, the carboxylic acid moiety enables direct electrostatic interactions with catalytic residues (Arg465 and Lys280), while the bicyclic system maintains optimal conformational rigidity for target engagement. Pharmaceutical developers utilize this chiral building block to overcome synthetic challenges in achieving the required cis-fused [3.3.0] bicyclic geometry for effective SHP2 inhibition. The N-Boc protection ensures amine functionality integrity during multi-step syntheses of drug candidates like RMC-4550 analogues, where this bicyclic unit demonstrates significant potency enhancement .
This bicyclic carboxylic acid demonstrates remarkable versatility in protein kinase inhibitor design. Its bridged ring system serves as a conformationally restricted surrogate for peptide bonds in ATP-competitive inhibitors. The scaffold's inherent chirality enables precise vector alignment of pharmacophoric elements toward kinase hinge regions. When incorporated into Type II kinase inhibitors, the carboxylic acid functionality forms critical hydrogen bonds with backbone amides in the DFG motif, while the bicyclic skeleton fills the hydrophobic back pocket. This strategic placement confers improved selectivity profiles against kinase subfamilies compared to linear analogs. Medicinal chemists particularly value the scaffold's ability to enforce bioactive conformations in c-Met, FAK, and CDK inhibitors, where activity cliffs observed with flexible counterparts are mitigated through rigidification .
Table 1: Key Structural Features Enabling Kinase Modulation
Structural Element | Spatial Property | Kinase Binding Role |
---|---|---|
Carboxylic Acid | Planar, hydrogen-bonding capable | Forms salt bridges with catalytic lysine |
cis-Fused Bicyclic Core | 130° bridge angle | Maintains optimal distance between hinge binder and allosteric pocket |
N-Boc Group | Tert-butyl steric bulk | Blocks solvent access to ATP binding cleft |
Stereospecific Carbons | Fixed chiral centers | Prevents off-target kinase engagement |
The tert-butoxycarbonyl (Boc) group serves multiple essential functions in peptidomimetic synthesis. This acid-labile protecting group enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS) when paired with base-sensitive groups like Fmoc. The Boc group's steric bulk prevents unwanted lactamization between the secondary amine and carboxylic acid during intermediate transformations. Commercially available at ≥95% purity from suppliers like Accela Chem and ChemScene [3] , this protected building block allows:
The carboxylic acid functionality remains chemoselectively addressable under standard coupling conditions, enabling efficient incorporation into peptide backbones. This protection strategy proves indispensable when synthesizing protease-resistant peptidomimetics targeting intracellular protein-protein interactions [2] [3].
The scaffold's defined stereocenters (3aR,5r,6aS) enable precise construction of structurally complex therapeutic candidates. The relative configuration ensures proper spatial orientation of pharmacophores during annulation reactions. Synthetic applications exploit the carboxylate as an anchor point for ring-expansion strategies to generate tricyclic systems via intramolecular Dieckmann condensation or transition metal-catalyzed cyclizations. The bridgehead chirality directs facial selectivity in Diels-Alder reactions, enabling access to enantiopure polycycles. Recent advances demonstrate its utility in synthesizing:
Table 2: Stereochemical Variants and Applications
Stereodescriptor | CAS Number | Therapeutic Application |
---|---|---|
rel-(3aR,5r,6aS) | 1069113-47-8 | Kinase inhibitor core scaffold [1] [10] |
Meso-(3aR,5s,6aS) | 442877-23-8 | Symmetry-dependent receptor targeting [2] [3] |
rel-(3aR,5S,6aS) | 1177319-91-3 | Peptidomimetic foldamer synthesis [4] |
rel-(3aR,5s,6aS) | 1401464-09-2 | Polycyclic antibiotic precursors [6] |
The scaffold's bridgehead hydrogen configuration controls ring-flipping dynamics in solution, directly impacting biological activity. This stereochemical precision enables medicinal chemists to fine-tune conformational entropy during drug optimization, with energy differences between stereoisomers reaching >2 kcal/mol in free energy calculations. Such control proves critical when designing tissue-specific agents requiring precise molecular recognition properties [10].
Table 3: Commercial Availability of Stereoisomers
Supplier | Catalog ID | Stereochemistry | Purity | Price (100mg) |
---|---|---|---|---|
Ambeed | A399827 | rel-(3aR,5r,6aS) | 98% | $150 [3] |
ChemScene | CS-0058606 | rel-(3aR,5S,6aS) | ≥98% | $288 [3] |
Alichem | 442877238 | (3aR,5r,6aS) | Not specified | $313.2 [3] |
AK Scientific | 6100AB | (3aR,5r,6aS) | Not specified | $304 [3] |
Accela Chem | SY100070 | (3aR,5r,6aS) | ≥95% | $367/250mg |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7